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N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide

Catalog No.
S12611479
CAS No.
M.F
C26H25N3OS
M. Wt
427.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amin...

Product Name

N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide

IUPAC Name

2-(2,4-dimethylanilino)-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Molecular Formula

C26H25N3OS

Molecular Weight

427.6 g/mol

InChI

InChI=1S/C26H25N3OS/c1-16-10-13-22(19(4)14-16)28-26-29-23(20-8-6-5-7-9-20)24(31-26)25(30)27-21-12-11-17(2)18(3)15-21/h5-15H,1-4H3,(H,27,30)(H,28,29)

InChI Key

WAAUIBNZACSFNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CC(=C(C=C3)C)C)C4=CC=CC=C4)C

N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound consists of multiple aromatic rings and a carboxamide functional group, contributing to its potential pharmacological properties. The thiazole moiety is particularly significant due to its presence in various bioactive compounds, making it a subject of interest in medicinal chemistry.

The chemical reactivity of N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide can be explored through various synthetic pathways. Typically, thiazole derivatives can undergo reactions such as:

  • Nucleophilic substitution: The thiazole nitrogen can participate in nucleophilic attacks.
  • Electrophilic aromatic substitution: The aromatic rings may undergo electrophilic substitution reactions.
  • Condensation reactions: The carboxamide group can react with various nucleophiles to form new compounds.

These reactions can be utilized to modify the compound for enhanced biological activity or to synthesize analogs for further study.

Thiazole derivatives are known for their wide range of biological activities, including:

  • Antimicrobial properties: Many thiazole compounds exhibit significant antibacterial and antifungal activity.
  • Anticancer effects: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory properties: Thiazoles can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Research indicates that N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide may possess similar bioactivities due to its structural characteristics .

The synthesis of N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. Common methods include:

  • Formation of the thiazole ring: This may involve cyclization reactions between appropriate precursors.
  • Amination: Introducing the amino groups from 2,4-dimethylphenyl amine through nucleophilic substitution.
  • Carboxamide formation: This can be achieved via reaction with carboxylic acid derivatives or acyl chlorides.

Specific reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yield and purity .

The applications of N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide extend into various fields:

  • Pharmaceuticals: Potential use as an antimicrobial agent or anticancer drug.
  • Agriculture: Possible applications in developing agrochemicals for pest control.
  • Material Science: Exploration as a precursor for synthesizing novel materials with specific electronic properties.

Studies on the interactions of N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide with biological targets are crucial for understanding its mechanism of action. Interaction studies typically focus on:

  • Receptor binding assays: To determine affinity and selectivity for specific biological targets.
  • In vitro assays: Evaluating the compound's efficacy against various pathogens or cancer cell lines.

Such studies help elucidate the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological ActivityUniqueness
2-Amino-4-(trifluoromethyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-5-carboxamideContains trifluoromethyl groupAnticancerFluorinated substituent enhances lipophilicity
2-Amino-4-methyl-N-(2-methyl-6-propan-2-ylphenyl)-1,3-thiazole-5-carbothioamideMethyl and propanoyl substitutionsAntibacterialDifferent alkyl substitutions affect solubility
2-Amino-N-(2-methoxyphenyl)-1,3-thiazole derivativesMethoxy group presentAntifungalMethoxy group alters electronic properties

These comparisons indicate that while many thiazoles exhibit similar biological activities, the specific substituents on the aromatic rings and thiazole core significantly influence their pharmacological profiles and applications .

XLogP3

7.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

427.17183360 g/mol

Monoisotopic Mass

427.17183360 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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